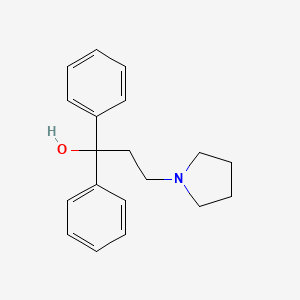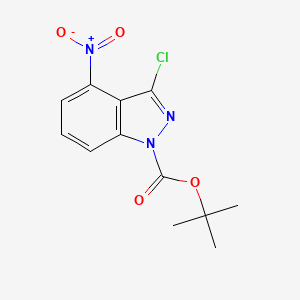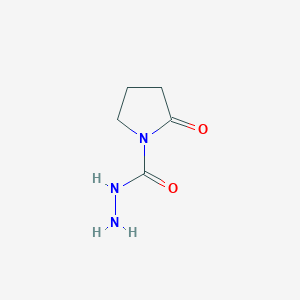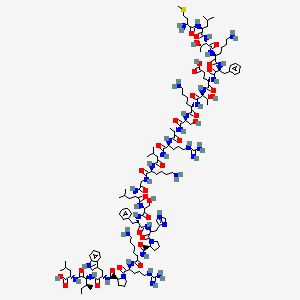
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a suitable oxidizing agent to form the oxathiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxathiazoles .
科学的研究の応用
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism by which 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar sulfur-nitrogen-oxygen ring structure and exhibit comparable chemical properties.
Thioamides: Thioamides are structurally related and can undergo similar chemical reactions.
5-arylazothiazoles: These compounds have a similar oxathiazole ring and are used in similar applications.
Uniqueness
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is unique due to its specific substitution pattern and the presence of the oxathiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
特性
分子式 |
C3H6N2O3S |
|---|---|
分子量 |
150.16 g/mol |
IUPAC名 |
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine |
InChI |
InChI=1S/C3H6N2O3S/c1-2-5-3(4)8-9(2,6)7/h2H,1H3,(H2,4,5) |
InChIキー |
HVZPLAKFQRNWSV-UHFFFAOYSA-N |
正規SMILES |
CC1N=C(OS1(=O)=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




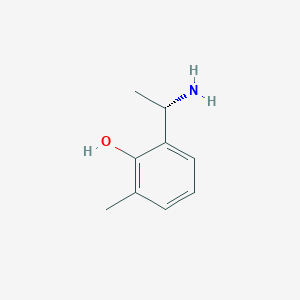


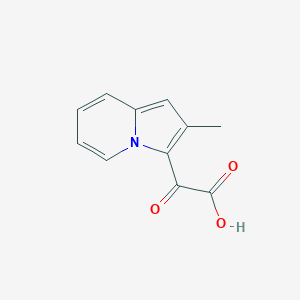
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
